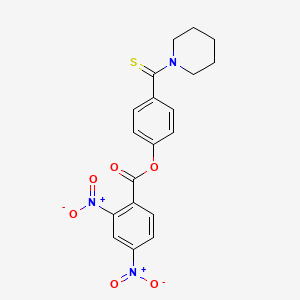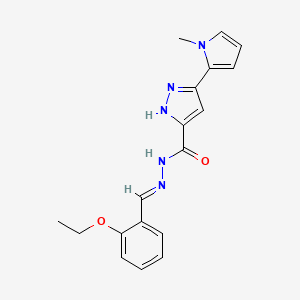
4-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multiple steps:
Formation of the Piperidine-1-Carbothioyl Intermediate: This step involves the reaction of piperidine with carbon disulfide and a suitable base, such as sodium hydroxide, to form the piperidine-1-carbothioyl intermediate.
Coupling with 4-Bromophenyl 2,4-Dinitrobenzoate: The intermediate is then coupled with 4-bromophenyl 2,4-dinitrobenzoate in the presence of a palladium catalyst and a suitable ligand, such as triphenylphosphine, under an inert atmosphere to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amino derivatives of the nitro groups.
Substitution: Halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several scientific research applications:
Medicinal Chemistry: Due to the presence of the piperidine ring, this compound can be explored for its potential pharmacological activities, such as anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine ring and carbothioyl group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE: This compound is similar in structure but has dichloro groups instead of dinitro groups.
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DIMETHYLBENZOATE: This compound has dimethyl groups instead of dinitro groups.
Uniqueness
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the presence of both the piperidine ring and the dinitrobenzoate moiety. This combination of functional groups can result in unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H17N3O6S |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
[4-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O6S/c23-19(16-9-6-14(21(24)25)12-17(16)22(26)27)28-15-7-4-13(5-8-15)18(29)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 |
Clé InChI |
AFOLPIQCCUIQHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)

![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)
![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663717.png)
![5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663718.png)
